molecular formula C5H7IN2 B3254604 5-iodo-1,2-dimethyl-1H-imidazole CAS No. 24134-13-2

5-iodo-1,2-dimethyl-1H-imidazole

Cat. No.: B3254604
CAS No.: 24134-13-2
M. Wt: 222.03 g/mol
InChI Key: QCFMEKAGZPKEPG-UHFFFAOYSA-N
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Description

5-Iodo-1,2-dimethyl-1H-imidazole: is a heterocyclic organic compound featuring an imidazole ring substituted with iodine at the 5-position and methyl groups at the 1- and 2-positions. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their utility in numerous chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1,2-dimethyl-1H-imidazole typically involves the iodination of 1,2-dimethylimidazole. A common method includes the reaction of 1,2-dimethylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodo-1,2-dimethyl-1H-imidazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the iodine substituent can lead to the formation of 1,2-dimethylimidazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 5-amino-1,2-dimethylimidazole, 5-thio-1,2-dimethylimidazole, etc.

    Oxidation Products: Various oxidized derivatives of the imidazole ring.

    Reduction Products: 1,2-dimethylimidazole.

Scientific Research Applications

Chemistry: 5-Iodo-1,2-dimethyl-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Imidazole derivatives, including this compound, are studied for their potential biological activities. They can serve as scaffolds for the development of pharmaceuticals, including antifungal, antibacterial, and anticancer agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other functional materials. Its role as a precursor in various chemical processes highlights its industrial significance.

Mechanism of Action

The mechanism of action of 5-iodo-1,2-dimethyl-1H-imidazole depends on its specific application. In biological systems, imidazole derivatives can interact with enzymes and receptors, modulating their activity. The iodine substituent can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 5-Iodo-1-methyl-1H-imidazole
  • 5-Iodo-2-methyl-1H-imidazole
  • 4-Iodoimidazole

Comparison: 5-Iodo-1,2-dimethyl-1H-imidazole is unique due to the

Properties

IUPAC Name

5-iodo-1,2-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFMEKAGZPKEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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